molecular formula C10H18F2N2O2 B3112912 tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate CAS No. 1932109-72-2

tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate

Cat. No.: B3112912
CAS No.: 1932109-72-2
M. Wt: 236.26
InChI Key: NZEASWFMIYVAAZ-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate
CAS Number: 1932109-72-2
Molecular Formula: C₁₀H₁₈F₂N₂O₂
Molecular Weight: 260.26 g/mol
Purity: ≥98% (typically available in 100 mg to 1 g quantities) .

This chiral carbamate derivative features a 5,5-difluoropiperidin-3-yl backbone with an (S)-configured stereocenter. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing solubility and stability during synthetic processes. The difluorination at the 5-position of the piperidine ring modulates electronic and steric properties, making it a valuable intermediate in pharmaceutical chemistry, particularly for lysophosphatidic acid receptor 1 (LPAR1) antagonists and other bioactive molecules .

Properties

IUPAC Name

tert-butyl N-[(3S)-5,5-difluoropiperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-7-4-10(11,12)6-13-5-7/h7,13H,4-6H2,1-3H3,(H,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZEASWFMIYVAAZ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(CNC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC(CNC1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate typically involves the protection of the amine group in the piperidine ring using a tert-butyl carbamate group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Alkyl halides, acid chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .

Mechanism of Action

The mechanism of action of tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be installed and removed under relatively mild conditions, making it useful in multi-step organic syntheses. The molecular targets and pathways involved include the formation of stable carbamate linkages that can be selectively cleaved under acidic or basic conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric and Stereochemical Variants

tert-Butyl (R)-(5,5-difluoropiperidin-3-yl)carbamate
  • CAS Number: Not explicitly provided (referenced as "Ref: 10-F611111" in commercial catalogs).
  • Key Difference : R-configuration at the 3-position of the piperidine ring.
  • Significance : Enantiomers often exhibit divergent biological activities. For instance, the (S)-enantiomer may show higher receptor-binding affinity in specific therapeutic contexts, while the (R)-form could display reduced efficacy or off-target effects .
Racemic tert-Butyl (5,5-difluoropiperidin-3-yl)carbamate
  • CAS Number: 1303973-94-5 (non-chiral form) .
  • Key Difference : Lacks stereochemical specification, representing a 1:1 mixture of (R)- and (S)-enantiomers.
  • Applications : Less commonly used in asymmetric synthesis but may serve as a cost-effective starting material for enantiomer separation .

Substituent-Modified Analogs

tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate
  • CAS Number : 1373503-70-8 .
  • Structural Difference : A methylene (-CH₂-) spacer between the carbamate and piperidine ring.
tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate
  • CAS Number: Not explicitly provided (referenced in synthetic pathways) .
  • Structural Difference : Replaces the carbamate with a primary amine (-NH₂) at the 5-position.
  • Significance : The free amine enhances reactivity for further derivatization (e.g., acylations, sulfonations) but requires Boc protection to prevent undesired side reactions .

Functional Group and Ring-System Variants

tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
  • CAS Number : 1799420-92-0 .
  • Structural Difference : Incorporates a fluorinated pyrimidine ring instead of piperidine.
  • Applications : Likely serves as a nucleoside analog or kinase inhibitor precursor, leveraging the pyrimidine scaffold’s DNA/RNA-binding capacity .
tert-Butyl (S)-2-(5,5-difluoropiperidin-3-yl)acetate hydrochloride
  • CAS Number: Not explicitly provided (referenced in LPAR1 antagonist synthesis) .
  • Structural Difference : An acetate ester substituent at the 2-position of the piperidine ring.
  • Impact : The ester group introduces hydrolytic instability under basic conditions but facilitates prodrug strategies .

Data Tables

Table 1: Key Structural and Commercial Attributes of Selected Analogs

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature
(S)-tert-Butyl (5,5-difluoropiperidin-3-yl)carbamate 1932109-72-2 C₁₀H₁₈F₂N₂O₂ 260.26 (S)-configuration, Boc-protected amine
(R)-tert-Butyl (5,5-difluoropiperidin-3-yl)carbamate N/A C₁₀H₁₈F₂N₂O₂ 260.26 (R)-configuration
tert-Butyl ((5,5-difluoropiperidin-3-yl)methyl)carbamate 1373503-70-8 C₁₁H₂₀F₂N₂O₂ 274.28 Methylene spacer
tert-Butyl 5-amino-3,3-difluoropiperidine-1-carboxylate N/A C₁₀H₁₇F₂N₂O₂ 243.25 Free amine at 5-position
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 1799420-92-0 C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine ring system

Table 2: Research and Commercial Significance

Compound Key Research Findings Commercial Availability
(S)-tert-Butyl (5,5-difluoropiperidin-3-yl)carbamate Critical intermediate in LPAR1 antagonist synthesis; chiral purity (>98% ee) ensures efficacy Available from BLD Pharm Ltd. and Enamine Ltd. (100 mg–1 g)
(R)-Enantiomer Limited bioactivity data; primarily used in comparative studies Requires custom synthesis (e.g., CymitQuimica)
Pyrimidine variant Demonstrates distinct pharmacokinetics due to aromatic ring system Discontinued; limited availability

Biological Activity

Overview

tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate is a synthetic compound that belongs to the class of carbamates. Its unique structure, characterized by a tert-butyl group and a difluoropiperidine ring, positions it as a compound of interest in medicinal chemistry and pharmacology. The molecular formula is C10H18F2N2O2\text{C}_{10}\text{H}_{18}\text{F}_{2}\text{N}_{2}\text{O}_{2}, with a molecular weight of approximately 236.26 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, which may modulate the activity of specific molecular pathways .

Key Interactions

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. Its carbamate functionality allows for the formation of stable linkages that can be selectively cleaved under specific conditions.
  • Receptor Modulation : It has been suggested that this compound could influence receptor signaling, potentially acting as an agonist or antagonist depending on the target .

Biological Assays and Studies

Research on this compound has included various in vitro and in vivo studies to elucidate its pharmacological properties.

In Vitro Studies

  • Binding Affinity : Studies have shown that the compound exhibits significant binding affinity to certain receptors, which could indicate its potential as a therapeutic agent.
  • Cell Viability Assays : Assessments involving cell lines have demonstrated that the compound can enhance cell viability under stress conditions induced by toxic agents, suggesting protective effects against cellular damage .

In Vivo Studies

  • Animal Models : In vivo experiments have evaluated the efficacy of this compound in models of neurodegenerative diseases, where it was observed to modulate biochemical markers associated with disease progression .
  • Toxicity Assessments : Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, although further studies are required to fully characterize its pharmacokinetics and long-term effects .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contextualized by comparing it with structurally similar compounds:

Compound NameDescriptionUnique Features
tert-Butyl ((3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamateSimilar structure but with a pyrrolidine ringDifferent ring structure influences reactivity
tert-Butyl ((3S,5S)-5-Methylpiperidin-3-yl)carbamateContains a methyl group instead of a hydroxyl group on the piperidine ringVariation in functional group affects biological activity
This compoundFeatures a difluoropiperidine ringFluorine substitution alters electronic properties and reactivity

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Neuroprotective Effects : Research indicated that this compound could provide neuroprotective benefits in models of Alzheimer’s disease by reducing amyloid-beta toxicity .
  • Analgesic Properties : Some studies suggest that it may possess analgesic properties through modulation of pain pathways in animal models .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound is typically synthesized via a multi-step sequence involving piperidine ring functionalization, fluorination, and carbamate protection. For stereochemical control, asymmetric synthesis or chiral resolution (e.g., using (S)-configured intermediates) is critical. Enantiomeric purity can be verified by chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and polarimetric analysis. Reaction intermediates should be characterized by 1H^1\text{H}/19F^{19}\text{F} NMR to track fluorination efficiency and confirm regioselectivity .

Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS to identify hydrolysis products (e.g., free piperidine or tert-butanol derivatives). Use kinetic modeling (Arrhenius equation) to predict shelf-life. Note that carbamates are prone to base-catalyzed hydrolysis, so storage in neutral/anhydrous conditions is advised .

Q. What spectroscopic techniques are most effective for confirming the stereochemistry and functional groups in this compound?

  • Methodological Answer :
  • 1H^1\text{H}/13C^{13}\text{C} NMR : Assign peaks for the tert-butyl group (δ ~1.4 ppm, singlet) and carbamate carbonyl (δ ~155 ppm).
  • 19F^{19}\text{F} NMR : Verify the presence of geminal difluoro groups (split into doublets of doublets due to coupling with adjacent protons).
  • IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm1^{-1}) and N-H stretch (~3300 cm1^{-1}).
  • X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Use density functional theory (DFT) to model fluorination transition states and identify energetically favorable pathways (e.g., Balz-Schiemann vs. DAST-mediated fluorination). Molecular dynamics simulations can predict solvent effects on reaction rates. Pair computational predictions with high-throughput experimentation (HTE) to validate optimal catalysts (e.g., Pd/C for hydrogenation) and solvents (e.g., DMF for polar intermediates) .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies involving this compound?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid hydrolysis of the carbamate group in vivo.
  • Prodrug Design : Modify the carbamate to resist enzymatic cleavage while retaining target binding.
  • Isotope Labeling : Use 18F^{18}\text{F}- or 14C^{14}\text{C}-labeled analogs to track biodistribution and metabolite formation .

Q. How can researchers design experiments to study the compound’s interaction with fluorine-specific enzymes or receptors?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., fluorinases) on a sensor chip to measure binding kinetics (konk_\text{on}, koffk_\text{off}).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on fluorine’s electrostatic contributions .

Data Contradiction Analysis

Q. How should discrepancies in NMR and LC-MS data for impurity profiling be addressed?

  • Methodological Answer :
  • Hypothesis Testing : If LC-MS detects an impurity not observed in NMR, consider low-abundance species (e.g., diastereomers) or non-protonated contaminants.
  • 2D NMR (HSQC, COSY) : Resolve overlapping signals and assign impurity structures.
  • Synthesis of Reference Standards : Prepare suspected impurities (e.g., (R)-enantiomer) for direct comparison .

Methodological Innovations

Q. What advanced separation technologies improve purification of this compound?

  • Methodological Answer :
  • Simulated Moving Bed (SMB) Chromatography : Achieve high-purity enantiomer separation at scale.
  • Supercritical Fluid Chromatography (SFC) : Utilize CO2_2-based mobile phases for rapid resolution of fluorinated analogs.
  • Membrane Nanofiltration : Remove trace metal catalysts (e.g., Pd residues) post-hydrogenation .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
  • Spill Management : Neutralize acidic/basic degradation products with inert adsorbents (e.g., vermiculite) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate
Reactant of Route 2
tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.